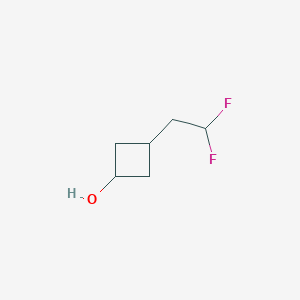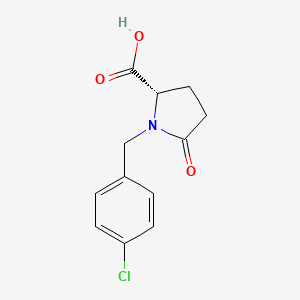
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by the presence of a 4-chlorophenyl group attached to the proline ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- typically involves the reaction of L-proline with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
化学反応の分析
Types of Reactions
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
L-Proline: The parent compound, which lacks the 4-chlorophenyl group.
L-Proline, 1-((4-methylphenyl)methyl)-5-oxo-: A similar compound with a methyl group instead of a chlorine atom.
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo-: A derivative with a fluorine atom in place of chlorine.
Uniqueness
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo- is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and biological activity. This modification allows for more diverse applications in research and industry compared to its analogs .
特性
CAS番号 |
59749-22-3 |
|---|---|
分子式 |
C12H12ClNO3 |
分子量 |
253.68 g/mol |
IUPAC名 |
(2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1 |
InChIキー |
BCZYCMUPDFSLAA-JTQLQIEISA-N |
異性体SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=C(C=C2)Cl |
正規SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


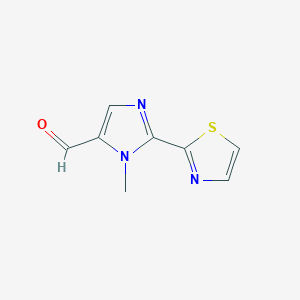
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
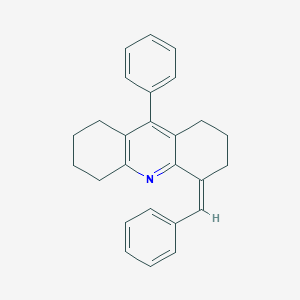
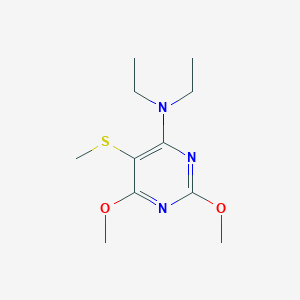
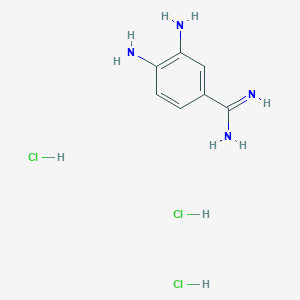
![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
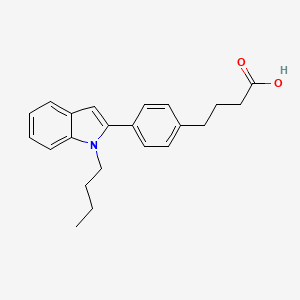
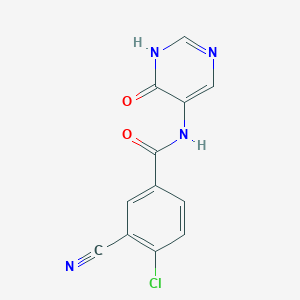

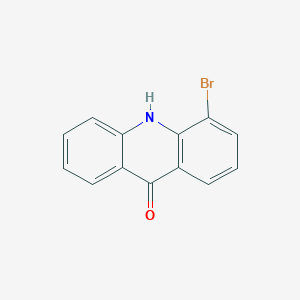

![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
